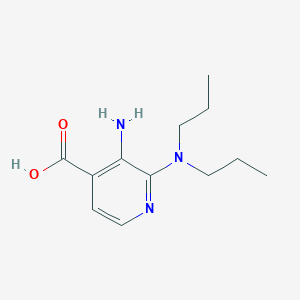

3-Amino-2-(dipropylamino)isonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-amino-2-(dipropylamino)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H19N3O2/c1-3-7-15(8-4-2)11-10(13)9(12(16)17)5-6-14-11/h5-6H,3-4,7-8,13H2,1-2H3,(H,16,17) |

InChI Key |

GCFPGQUYBWVITN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC=CC(=C1N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Amino 2 Dipropylamino Isonicotinic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-Amino-2-(dipropylamino)isonicotinic acid suggests a plausible pathway by disconnecting the functional groups to identify key precursors. The carboxylic acid group at the 4-position can be installed late in the synthesis via carboxylation of a suitably substituted pyridine (B92270). This leads to the key intermediate, 3-amino-2-(dipropylamino)pyridine .

Further disconnection of the dipropylamino group at the 2-position suggests a nucleophilic aromatic substitution or a cross-coupling reaction. This points to a precursor such as 2-chloro-3-aminopyridine . The amino group at the 3-position can be derived from the reduction of a nitro group, which is a common and efficient transformation. organic-chemistry.orgcommonorganicchemistry.com This leads to the precursor 2-chloro-3-nitropyridine (B167233) .

2-Chloro-3-nitropyridine is a known compound that can be synthesized from commercially available starting materials like 2-hydroxypyridine (B17775) through nitration followed by chlorination. guidechem.com This retrosynthetic pathway breaks down the complex target molecule into simpler, more accessible precursors.

Retrosynthetic Pathway:

Key Precursors Identified:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Starting material for amination |

| Dipropylamine (B117675) | C₆H₁₅N | Source of the dipropylamino group |

| 2-(Dipropylamino)-3-nitropyridine | C₁₁H₁₇N₃O₂ | Intermediate before nitro reduction |

| 3-Amino-2-(dipropylamino)pyridine | C₁₁H₁₉N₃ | Key intermediate for carboxylation |

Development of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, a multi-step linear synthesis is the most straightforward approach. However, convergent and divergent strategies could be envisioned for the synthesis of analogues.

A plausible multi-step synthesis for this compound is outlined below:

Step 1: Synthesis of 2-Chloro-3-nitropyridine This can be achieved by the nitration of 2-hydroxypyridine to yield 3-nitro-2-pyridone, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.com

Step 2: Synthesis of 2-(Dipropylamino)-3-nitropyridine The chloro group at the 2-position of 2-chloro-3-nitropyridine is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Reaction with dipropylamine in a suitable solvent like ethanol (B145695) or DMF at elevated temperatures would yield the desired product. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed for a more efficient and milder reaction. nih.govresearchgate.net

Step 3: Synthesis of 3-Amino-2-(dipropylamino)pyridine The nitro group of 2-(Dipropylamino)-3-nitropyridine can be reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C). organic-chemistry.orgcommonorganicchemistry.com The choice of reagent is crucial to avoid side reactions with other functional groups.

Step 4: Synthesis of this compound The final step is the introduction of the carboxylic acid group at the 4-position. This can be achieved through directed ortho-metalation. The pyridine nitrogen and the amino groups can direct lithiation to the 4-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide (CO₂).

Summary of Multi-Step Synthesis:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration and Chlorination | 1. HNO₃/H₂SO₄; 2. POCl₃, heat | 2-Chloro-3-nitropyridine |

| 2 | Amination | Dipropylamine, K₂CO₃, Pd catalyst, toluene (B28343), heat (Buchwald-Hartwig) | 2-(Dipropylamino)-3-nitropyridine |

| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl, ethanol, reflux | 3-Amino-2-(dipropylamino)pyridine |

| 4 | Carboxylation | 1. n-BuLi, THF, -78 °C; 2. CO₂ (s); 3. H₃O⁺ | This compound |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the proposed synthesis can help in minimizing its environmental impact.

Use of Safer Solvents and Reagents: The use of hazardous reagents like phosphorus oxychloride and strong acids should be minimized. Safer alternatives should be explored. Solvents like toluene could be replaced with greener alternatives like 2-methyltetrahydrofuran.

Energy Efficiency: Reactions should be designed to be carried out at ambient temperature and pressure where possible. The use of microwave irradiation could be explored to reduce reaction times and energy consumption.

Use of Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination and catalytic hydrogenation, is a key principle of green chemistry as it reduces the need for stoichiometric reagents.

Green Chemistry Evaluation of the Proposed Synthesis:

| Principle of Green Chemistry | Application in the Proposed Synthesis | Potential Improvements |

| Prevention | Designing a synthesis with fewer steps. | Develop a more convergent route. |

| Atom Economy | Generally good for the key steps. | Avoid protecting groups. |

| Less Hazardous Chemical Syntheses | Uses hazardous reagents like POCl₃ and strong acids/bases. | Explore milder chlorinating agents and catalytic methods. |

| Designing Safer Chemicals | The final product's toxicity is not the focus of the synthesis. | Not applicable to the synthesis itself. |

| Safer Solvents and Auxiliaries | Uses traditional organic solvents. | Replace with greener solvents (e.g., water, ethanol, 2-MeTHF). |

| Design for Energy Efficiency | Some steps require heating. | Explore microwave-assisted synthesis or more active catalysts. |

| Use of Renewable Feedstocks | Starts from petroleum-based feedstocks. | Explore bio-based starting materials if available. |

| Reduce Derivatives | The proposed route avoids protecting groups. | Maintain this approach. |

| Catalysis | Employs catalytic amination and hydrogenation. | Explore catalytic C-H activation for carboxylation. |

| Design for Degradation | The biodegradability of the product is not considered in the synthesis. | Not applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | In-process monitoring can be implemented. | Use techniques like HPLC or GC for reaction monitoring. |

| Inherently Safer Chemistry for Accident Prevention | Involves flammable solvents and pyrophoric reagents (n-BuLi). | Use flow chemistry to handle hazardous reagents more safely. |

Catalytic Approaches in Amination and Carboxylation Steps

Catalysis plays a crucial role in modern organic synthesis, offering milder and more efficient routes to complex molecules.

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govresearchgate.net For the synthesis of 2-(dipropylamino)-3-nitropyridine, this method would be superior to traditional nucleophilic aromatic substitution, which often requires harsh conditions. A typical catalytic system would involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) in the presence of a base (e.g., NaOtBu, K₂CO₃).

Carboxylation: The carboxylation of the pyridine ring can also be achieved through catalytic methods. Recent advances have focused on transition-metal-catalyzed C-H activation/carboxylation reactions. These methods avoid the need for pre-functionalization (like halogenation) and the use of pyrophoric organolithium reagents. For example, a rhodium or palladium catalyst could potentially be used to directly carboxylate the 4-position of 3-amino-2-(dipropylamino)pyridine using CO₂ or a CO₂ surrogate.

Comparison of Catalytic Systems for Amination:

| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temperature (°C) | Typical Yields (%) |

| Pd(OAc)₂ + BINAP | NaOtBu | Toluene | 80-110 | 85-95 |

| Pd₂(dba)₃ + Xantphos | K₂CO₃ | Dioxane | 100 | 80-90 |

| Pd(OAc)₂ + DavePhos | K₃PO₄ | t-BuOH | 100 | 90-98 |

Regioselectivity and Stereochemical Control Considerations in Synthesis

Regioselectivity: The control of regioselectivity is paramount in the synthesis of polysubstituted pyridines.

Nitration of 2-hydroxypyridine: The hydroxyl group is an activating, ortho-, para-director. Nitration is expected to occur at the 3- and 5-positions. Separation of the desired 3-nitro isomer might be necessary.

Amination of 2-chloro-3-nitropyridine: The substitution of the chloro group at the 2-position is highly favored due to the strong electron-withdrawing effect of the nitro group at the 3-position and the pyridine nitrogen, which activate the 2-position for nucleophilic attack.

Carboxylation of 3-amino-2-(dipropylamino)pyridine: In the directed ortho-metalation, the regioselectivity of the lithiation is controlled by the directing effect of the substituents. The pyridine nitrogen typically directs to the 2-position, while amino groups can direct to their ortho positions. In this case, the combined directing effect of the 3-amino and 2-dipropylamino groups, along with the influence of the pyridine nitrogen, is expected to favor lithiation at the 4-position, which is ortho to the 3-amino group and para to the nitrogen.

Stereochemical Control: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, there are no stereochemical control considerations in its synthesis.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. A combination of techniques is typically employed, tailored to the specific properties of each compound in the synthetic sequence.

Common purification methodologies for aminopyridine and pyridine carboxylic acid derivatives include:

Crystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. For aminopyridine derivatives, a mixed solvent system, such as benzene (B151609) and ligroin, can be effective. The crude product is dissolved in the solvent mixture, often with heating, and then allowed to cool slowly, leading to the formation of crystals of the purified compound.

Extraction: Liquid-liquid extraction is frequently used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. For aminopyridine compounds, extraction with a solvent like ether can be employed to isolate the product from an aqueous reaction mixture.

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. For N-substituted aminopyridine derivatives, flash column chromatography using a gradient elution of solvents like ethyl acetate (B1210297) and hexanes can be highly effective. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for achieving good separation.

Decolorization: Crude products are often colored due to impurities. Treatment with activated carbon can be used to remove these colored impurities. The crude product is dissolved in a suitable solvent, and activated carbon is added. After a period of stirring, the carbon is removed by filtration, yielding a decolorized solution from which the purified product can be isolated.

The following interactive data tables summarize common purification techniques and their relevant parameters based on methodologies used for analogous compounds.

Table 1: Crystallization Parameters for Aminopyridine Derivatives

| Parameter | Value/Description |

| Compound Type | Aminopyridine Intermediate |

| Solvent System | Mixture of benzene and ligroin |

| Procedure | Dissolve crude product in hot solvent mixture, filter hot, cool to room temperature, then chill. |

| Isolation | Gravity filtration |

Table 2: Extraction Parameters for Aminopyridine Derivatives

| Parameter | Value/Description |

| Compound Type | Aminopyridine Intermediate |

| Extraction Solvent | Ether |

| Drying Agent | Sodium hydroxide (B78521) pellets |

| Procedure | Continuous liquid-liquid extraction or multiple extractions in a separatory funnel. |

| Isolation | Removal of solvent by distillation. |

Table 3: Column Chromatography Parameters for N-Substituted Aminopyridine Derivatives

| Parameter | Value/Description |

| Compound Type | N-Substituted Aminopyridine Intermediate |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient elution with Ethyl Acetate and Hexanes |

| Isolation | Evaporation of solvent from collected fractions. |

Table 4: Decolorization Parameters for Aminopyridine Derivatives

| Parameter | Value/Description |

| Compound Type | Crude Aminopyridine Product |

| Decolorizing Agent | Activated Carbon (Norit) |

| Procedure | Heat the solution of the crude product with the decolorizing agent and a reducing agent like sodium hydrosulfite. |

| Isolation | Filtration of the hot solution to remove the adsorbent. |

The final product, this compound, being a carboxylic acid, may also be purified by taking advantage of its acidic nature. This can involve converting it to a salt with a base, washing away neutral and basic impurities, and then regenerating the free acid by acidification. The purity of the final compound and intermediates is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 2 Dipropylamino Isonicotinic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure, connectivity, and electronic environment of a compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Amino-2-(dipropylamino)isonicotinic acid, a suite of NMR experiments would be necessary.

¹H NMR: This experiment would identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). Key signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the two propyl groups, and the amine protons.

¹³C NMR: This would reveal the number of unique carbon environments. mdpi.com Expected signals would include those for the carboxylic acid carbon, the carbons of the pyridine ring, and the aliphatic carbons of the dipropylamino substituent.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the adjacent methylene groups within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, such as connecting the propyl groups to the pyridine ring.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for confirmation.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring H | 7.0 - 8.5 | 110 - 160 |

| Carboxylic Acid H | 10 - 13 | 165 - 185 |

| Amino Group H | 4.0 - 6.0 | - |

| N-CH₂ (Propyl) | 2.5 - 3.5 | 45 - 55 |

| CH₂ (Propyl) | 1.4 - 1.8 | 20 - 30 |

| CH₃ (Propyl) | 0.8 - 1.2 | 10 - 15 |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₁₂H₁₉N₃O₂), the expected exact mass would be calculated. The measured mass from an HRMS experiment would be compared to this theoretical value, with a very small mass error (typically <5 ppm) confirming the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govscirp.org These methods are excellent for identifying the presence of specific functional groups. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for:

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

N-H stretches of the primary amine (~3300-3500 cm⁻¹)

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

C=C and C=N stretches of the pyridine ring (~1400-1600 cm⁻¹)

C-N stretches (~1200-1350 cm⁻¹)

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the pyridine ring modes, which are often strong in Raman spectra. ruc.dk

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak / Not prominent |

| N-H (Amine) | 3300-3500 | 3300-3500 |

| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 |

| C=C, C=N (Aromatic) | 1400-1600 | 1400-1600 (often strong) |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 |

Note: This table presents typical frequency ranges and is not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal. uky.edu This includes identifying and characterizing intermolecular interactions such as hydrogen bonds. For this compound, strong hydrogen bonds would be anticipated between the carboxylic acid group of one molecule and the pyridine nitrogen or amino group of a neighboring molecule. nih.gov These interactions govern the crystal's stability, melting point, and solubility.

Circular Dichroism and Optical Rotatory Dispersion (if applicable for chiral derivatives)

The parent compound, this compound, is achiral. Therefore, it would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if chiral derivatives were synthesized (for example, by introducing a chiral center in one of the propyl groups), these techniques would be essential for confirming the stereochemistry and studying the chiroptical properties of the enantiomers. mdpi.com

Conformational Analysis and Torsional Dynamics through Spectroscopic and Computational Methods

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. The molecule's three-dimensional structure is largely dictated by the rotation around several key single bonds, including those of the dipropylamino and carboxylic acid substituents. A comprehensive understanding of this conformational landscape is achieved through a synergistic application of spectroscopic techniques and computational modeling.

The primary sources of conformational isomerism in this compound are the torsional dynamics around the C2-N bond of the dipropylamino group, the C4-C bond of the carboxylic acid group, and the rotations of the n-propyl chains. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this potential energy surface. By systematically rotating the key dihedral angles and calculating the corresponding energy, stable conformers and the transition states that separate them can be identified. Such calculations can be performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov

Spectroscopic methods provide experimental validation for the computationally predicted conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Through-space interactions, detected via Nuclear Overhauser Effect (NOE) experiments, can help to establish the proximity of different protons in the preferred conformation. Furthermore, the magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles of the propyl chains. Infrared (IR) spectroscopy can also offer insights, as the vibrational frequencies of the N-H and C=O stretching modes can be sensitive to the local conformational environment and hydrogen bonding interactions.

A combined approach allows for a detailed characterization of the torsional dynamics. For instance, the rotational barrier of the dipropylamino group is influenced by steric hindrance between the propyl groups and the adjacent amino and isonicotinic acid moieties. Similarly, the orientation of the carboxylic acid group is governed by potential intramolecular hydrogen bonding with the neighboring amino group and steric interactions with the pyridine ring.

Below are illustrative tables of computationally derived data for the lowest energy conformers of this compound.

Table 1: Calculated Dihedral Angles for Low-Energy Conformers

| Conformer | Dihedral Angle τ1 (C3-C2-N-Cα) (°) | Dihedral Angle τ2 (N-C2-C3-N) (°) | Relative Energy (kcal/mol) |

| A | 85.2 | 178.5 | 0.00 |

| B | -92.7 | 175.9 | 0.45 |

| C | 175.3 | -5.2 | 1.89 |

Note: The dihedral angles represent key rotations around the C2-N bond of the dipropylamino group and the C2-C3 bond of the pyridine ring. The data is hypothetical and for illustrative purposes.

Table 2: Calculated Torsional Energy Barriers

| Rotational Barrier | Transition State Dihedral Angle (°) | Calculated Barrier Height (kcal/mol) |

| C2-N (dipropylamino) | 0 | 8.5 |

| C4-C (carboxylic acid) | 90 | 4.2 |

Note: These values represent the energy required to rotate around the specified bonds and are hypothetical, based on typical values for similar functional groups.

The integration of these spectroscopic and computational approaches provides a robust model of the conformational preferences and dynamic behavior of this compound, which is essential for understanding its interactions and reactivity.

Reactivity and Reaction Mechanism Studies of 3 Amino 2 Dipropylamino Isonicotinic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in 3-Amino-2-(dipropylamino)isonicotinic acid is heavily substituted, which significantly influences its susceptibility to aromatic substitution reactions. The electronic nature of the substituents is the primary determinant of the ring's reactivity. The 3-amino and 2-(dipropylamino) groups are potent electron-donating groups (EDGs) that activate the ring towards electrophilic attack. Conversely, the nitrogen atom within the pyridine ring and the 4-carboxylic acid group are electron-withdrawing groups (EWGs) that deactivate the ring towards electrophiles but can activate it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS):

The combined effect of the two strong amino EDGs at the C2 and C3 positions makes the pyridine ring significantly more electron-rich than unsubstituted pyridine, thereby increasing its reactivity towards electrophiles. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -N(CH₂CH₂CH₃)₂ | 2 | EDG | Activating | ortho (to C3), para (to C5) |

| -NH₂ | 3 | EDG | Activating | ortho (to C2, C4), para (to C6) |

| -COOH | 4 | EWG | Deactivating | meta (to C3, C5) |

| Ring Nitrogen | 1 | EWG | Deactivating | meta (to C2, C4, C6) |

Considering these effects, the positions most activated for electrophilic attack are C5 and C6. The C5 position is activated by the para-directing dipropylamino group and the meta-directing carboxylic acid. The C6 position is activated by the para-directing amino group. Steric hindrance from the bulky dipropylamino group might favor substitution at the C6 position. Common EAS reactions like nitration, halogenation, and sulfonation would likely proceed at these positions, although the strongly acidic conditions required for some of these reactions could lead to protonation of the basic nitrogen atoms, complicating the reactivity. lumenlearning.com

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings generally require the presence of strong EWGs and a good leaving group to undergo nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com The pyridine ring is inherently more electrophilic than benzene (B151609), favoring SNAr. wikipedia.org The carboxylic acid group at C4 enhances this effect. However, the presence of the strong electron-donating amino groups at C2 and C3 would counteract this, deactivating the ring towards nucleophilic attack. Furthermore, the parent molecule lacks a suitable leaving group (like a halide). Therefore, this compound itself is unlikely to undergo SNAr. A derivative, such as one where a halogen is installed at the C6 position, could potentially react with strong nucleophiles, with the reaction being facilitated by the ring nitrogen and the C4-carboxylic acid. masterorganicchemistry.com

Functional Group Transformations and Derivatization Strategies

The molecule possesses three distinct functional groups—two amino groups and a carboxylic acid—each with characteristic reactivities that allow for a wide range of transformations and derivatization strategies.

Reactivity of the Amino Groups

The compound has both a primary (at C3) and a tertiary (at C2) amino group, which exhibit different reactivities.

Primary Amino Group (-NH₂): This group can undergo reactions typical of primary aromatic amines.

Acylation: Reaction with acid chlorides or anhydrides under basic conditions would form the corresponding amide. libretexts.org

Alkylation: Can be alkylated, though controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). wikipedia.org

Condensation: Can react with aldehydes and ketones to form imines (Schiff bases). libretexts.org

Tertiary Amino Group (-N(CH₂CH₂CH₃)₂): The dipropylamino group is significantly less reactive than the primary amine. Its lone pair of electrons is delocalized into the aromatic ring. It is generally unreactive to acylation and diazotization. However, it can be susceptible to oxidation under strong oxidizing conditions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position can be transformed using standard organic chemistry methods. libretexts.orgbritannica.com

Esterification: Heating with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will produce the corresponding ester.

Amide Formation: Reaction with a primary or secondary amine, typically mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), will yield an amide. This is a fundamental reaction for linking amino acids. bccampus.ca

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (a hydroxymethyl group).

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to a more reactive acid chloride, which is a useful intermediate for forming esters and amides.

A summary of potential derivatization reactions is presented below.

| Functional Group | Reagent(s) | Product Functional Group |

| 3-Amino | Acetic Anhydride | Amide |

| 3-Amino | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Carboxylic Acid | Ethanol (B145695), H₂SO₄ | Ethyl Ester |

| Carboxylic Acid | SOCl₂ | Acid Chloride |

| Carboxylic Acid | Ammonia (B1221849), DCC | Primary Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

Modifications at the Dipropylamino Moiety

Modifying the dipropylamino group is challenging without affecting other parts of the molecule. The N-propyl bonds are generally stable. Under very harsh conditions, N-dealkylation could potentially occur, but this is often not a selective process. The nitrogen atom could also act as a Lewis base, coordinating to metal centers.

Organometallic Catalysis in Reactions Involving this compound

There is a scarcity of specific research on the use of this compound in organometallic catalysis. However, its structure suggests several potential applications, either as a substrate or as a ligand.

As a substrate , if the molecule were converted to an aryl halide or triflate (e.g., at the C6 position), it could participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

As a ligand , the molecule possesses multiple heteroatoms (three nitrogens, two oxygens) that could coordinate to a metal center. The primary amino group, the pyridine ring nitrogen, and the carboxylic acid group could potentially act as a multidentate ligand, forming a stable chelate complex with a transition metal. Such complexes could themselves be catalytically active or serve as precursors for catalysts in various organic transformations. mdpi.comnih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Thermodynamic Studies: Thermodynamic studies would involve measuring key parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values indicate the feasibility of a transformation and the position of equilibrium. Techniques like calorimetry could be used to measure the heat of reaction for various derivatizations. While data for the target compound is absent, studies on related compounds like nicotinic acid have determined thermodynamic parameters such as the enthalpy of sublimation, providing a basis for how such properties could be approached. researchgate.net Such data is crucial for process optimization and scaling up chemical reactions.

Photochemical and Electrochemical Reactivity Investigations of this compound

Investigations into the photochemical and electrochemical reactivity of this compound are crucial for understanding its stability, potential applications in photoredox catalysis, and its behavior in biological systems where redox processes are fundamental. While direct studies on this specific molecule are not extensively available, the reactivity of its core components—the aminopyridine ring and the carboxylic acid group—provides a basis for predicting its behavior under photochemical and electrochemical conditions.

Photochemical Reactivity

The photochemical behavior of pyridine derivatives is a rich and diverse field, often involving the generation of radical intermediates upon irradiation. acs.org For instance, the photoredox-catalyzed functionalization of pyridines can proceed through the single-electron reduction of pyridinium (B92312) ions to form pyridinyl radicals, which can then engage in various coupling reactions. acs.org In the case of this compound, the presence of two amino groups, which are electron-donating, and a carboxylic acid group, which is electron-withdrawing, on the pyridine ring is expected to significantly influence its electronic structure and, consequently, its photochemical reactivity.

The amino groups can enhance the electron density of the pyridine ring, potentially making it more susceptible to photooxidation. Conversely, the carboxylic acid group can act as an electron sink. The interplay of these substituents will dictate the nature of the excited states and the subsequent reaction pathways. It is plausible that irradiation could lead to intramolecular charge transfer states, which are common in molecules with both donor and acceptor groups.

Furthermore, studies on related aminopyridine derivatives have shown that they can participate in photochemically induced reactions. For example, aminopyridines can be involved in the synthesis of more complex heterocyclic systems like imidazopyridines under photochemical conditions. nih.gov While the exact reaction pathways for this compound have not been elucidated, it is reasonable to hypothesize that it could undergo reactions such as photo-decarboxylation, C-H functionalization, or participation in radical-mediated processes, depending on the reaction conditions and the presence of other reagents. acs.org

To illustrate the potential photochemical properties, the following table presents data on related aminopyridine derivatives, highlighting their absorption and emission characteristics, which are fundamental to their photochemical behavior. nih.gov

| Compound | λA (nm) | λex (nm) | λem (nm) | Φ |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | - | - | - | - |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.27 |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.32 |

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes centered on the aminopyridine core and the carboxylic acid moiety. The presence of the electron-donating amino and dipropylamino groups would likely lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxylic acid group would make the pyridine ring more difficult to oxidize but easier to reduce.

Cyclic voltammetry is a common technique used to study the electrochemical properties of such compounds. tandfonline.com For pyridine derivatives, the electrochemical behavior is often pH-dependent, especially when proton-coupled electron transfer is involved. utexas.edu The amino groups and the carboxylic acid group in this compound are all ionizable, meaning that the redox potentials will be highly sensitive to the pH of the medium.

Studies on similar structures, such as aminopyridine derivatives and pyridine dicarboxylic acids, have provided insights into their electrochemical characteristics. For instance, the electrochemical reduction of pyridine N-oxides has been studied, demonstrating multi-electron transfer processes. utexas.edu The electrochemical oxidation of amino acids derivatized with other aromatic systems has also been investigated, showing that the oxidation potentials can vary significantly with minor structural changes. nih.gov

While specific electrochemical data for this compound is not available, the table below presents representative electrochemical data for related pyridine and amino acid derivatives to provide a comparative context.

| Compound/System | Technique | Key Findings |

| 4,4'-Azobispyridine-l,l'-dioxide in dimethylformamide | Cyclic Voltammetry | Showed two well-defined, reversible one-electron transfers. utexas.edu |

| Copper(II) complexes with pyridine-2,6-dicarboxylate (B1240393) in DMSO | Cyclic Voltammetry | The nature of ligands coordinated to the metal ion influences the reduction potential. tandfonline.com |

| Cyanobenz[f]isoindole derivatives of amino acids | Cyclic Voltammetry | Oxidation potentials were virtually independent of pH; E1/2 values varied with the amino acid structure. nih.gov |

| N-acetylamino malonic acid derivatives | Constant Current Electrolysis | Undergoes anodic decarboxylation, indicating the electrochemical reactivity of the carboxylic acid group under oxidative conditions. nih.gov |

Theoretical and Computational Chemistry Studies of 3 Amino 2 Dipropylamino Isonicotinic Acid

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational studies focused on the Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analysis of 3-Amino-2-(dipropylamino)isonicotinic acid. While computational chemistry is a powerful tool for elucidating the electronic properties and reactivity of molecules, it appears that this particular compound has not yet been the subject of such detailed in silico investigation.

Theoretical studies on related isonicotinic acid derivatives have been conducted to understand their structure-activity relationships, particularly in the context of medicinal chemistry. These studies often employ computational methods to analyze the electronic and steric properties that influence biological activity. However, the specific data required to detail the MEP and FMO characteristics of this compound—such as electrostatic potential maps, HOMO-LUMO energy gaps, and orbital distributions—are not available in the reviewed literature.

Therefore, the generation of detailed research findings, data tables, and in-depth analysis for this specific subsection is not possible at this time due to the absence of published research on the topic. Further experimental or computational research would be necessary to provide the specific data points and analysis requested.

Despite a comprehensive search for scientific literature, no specific information was found regarding the biological interactions of the chemical compound This compound .

Therefore, the requested article, "Mechanistic Investigations of Biological Interactions of this compound," cannot be generated as there is no available data for the specified sections and subsections, including:

Mechanistic Investigations of Biological Interactions of 3 Amino 2 Dipropylamino Isonicotinic Acid

Cellular Pathway Modulation in Model Systems (in vitro cell lines)

Analysis of Intracellular Signaling Cascades

Further research would be required to be published on this specific compound before an article detailing its mechanistic investigations can be written.

Lack of Publicly Available Research Data Precludes Analysis of 3-Amino-2-(dipropylamino)isonicotinic Acid

A thorough investigation into the biological interactions and mechanistic profile of the chemical compound this compound has revealed a significant absence of published scientific literature. As a result, a detailed analysis according to the specified sections on its metabolic impact, preclinical in vivo studies, structure-activity relationships, and ligand design principles cannot be constructed at this time.

Extensive searches for data pertaining to the metabolic effects of this compound in cellular models, including its influence on key metabolic pathways and potential for inducing metabolic reprogramming, yielded no specific findings. Similarly, inquiries into preclinical in vivo mechanistic studies in animal models, which would be crucial for identifying pharmacodynamic markers in tissues and confirming target engagement within a biological system, did not return any relevant research.

Furthermore, the exploration of structure-activity relationships (SAR) for this particular compound, which is essential for understanding how its chemical structure correlates with its biological activity, remains uncharacterized in the public domain. Consequently, the derivation of principles for ligand design and optimization based on mechanistic data is not feasible.

While research exists for structurally related compounds, such as derivatives of isonicotinic acid with different amino substituents, this information cannot be extrapolated to this compound without dedicated experimental validation. The specific dipropylamino group at the 2-position of the isonicotinic acid core would significantly influence its physicochemical properties and, therefore, its biological interactions, making direct comparisons with other analogs speculative.

Until dedicated research on this compound is conducted and published, a scientifically accurate and detailed article on its mechanistic investigations cannot be provided.

Advanced Analytical Techniques for Characterization of 3 Amino 2 Dipropylamino Isonicotinic Acid in Complex Matrices

Chromatographic Separations Coupled with Advanced Detection (e.g., HPLC, GC, SFC)

High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) represent powerful tools for the separation of "3-Amino-2-(dipropylamino)isonicotinic acid" from matrix components. The choice of technique is primarily dictated by the physicochemical properties of the analyte, including its volatility and thermal stability.

Given the polar nature of "this compound," HPLC is often the method of choice. A variety of stationary phases can be employed to achieve optimal separation. For instance, reversed-phase (RP) chromatography using C18 columns is a common starting point, often requiring derivatization to enhance retention and improve peak shape. Hydrophilic interaction liquid chromatography (HILIC) presents an alternative for the analysis of underivatized polar compounds, offering enhanced retention of such molecules. nih.gov

Gas chromatography, while a high-resolution technique, is generally less suitable for the direct analysis of polar and non-volatile compounds like "this compound." To make the compound amenable to GC analysis, derivatization is mandatory to increase its volatility and thermal stability. thermofisher.com Silylation, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for derivatizing amino acids and related compounds for GC analysis. thermofisher.com

The following table outlines hypothetical HPLC and GC methods for the analysis of "this compound," based on established methods for similar analytes.

| Parameter | HPLC Method (HILIC) | GC Method (after Derivatization) |

| Column | HILIC (e.g., Amide, Cyano) | 5% Phenyl Methylpolysiloxane |

| Mobile Phase/Carrier Gas | Acetonitrile/Ammonium Formate Buffer Gradient | Helium |

| Flow Rate/Gas Velocity | 0.3 - 0.5 mL/min | 1 - 2 mL/min |

| Temperature | 30 - 40 °C | Temperature Programmed (e.g., 100 to 300 °C) |

| Detection | MS/MS, UV | MS |

| Derivatization | Not required | Required (e.g., Silylation) |

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of "this compound" following chromatographic separation. rsc.org When coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), it provides both quantitative data and structural information.

In LC-MS/MS, electrospray ionization (ESI) is a commonly used ionization technique for polar molecules. The analysis is typically performed in multiple reaction monitoring (MRM) mode for quantitative studies, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. youtube.com For "this compound," one would expect to observe the protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements, aiding in the confirmation of the elemental composition.

GC-MS analysis of the derivatized compound would likely involve electron ionization (EI), leading to characteristic fragmentation patterns that can be used for structural confirmation by comparison with spectral libraries.

The table below presents potential mass spectrometric parameters for the analysis of "this compound."

| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |

| Ionization Mode | Electrospray Ionization (Positive) | Electron Ionization |

| Precursor Ion [M+H]⁺ | Expected m/z corresponding to C12H19N3O2 + H⁺ | N/A |

| Key Fragment Ions | Dependent on collision energy; potential losses of CO2, propyl groups | Characteristic fragments of the derivatized molecule |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. pdx.edu While offline NMR is standard for purified compounds, the hyphenation of HPLC with NMR (HPLC-NMR) allows for the online acquisition of NMR data for separated components in a complex mixture. This is particularly valuable for the characterization of unknown metabolites or impurities.

For "this compound," ¹H NMR and ¹³C NMR spectra would provide key information about its structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the dipropylamino group, and the exchangeable proton of the carboxylic acid and amino groups. rsc.org The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the characteristic shifts of the carboxylic acid carbon and the aromatic carbons. mdpi.com

Below is a table of predicted ¹H NMR chemical shifts for "this compound," based on known values for similar structures.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (Pyridine Ring) | 7.0 - 8.5 | Doublet, Singlet |

| -CH2- (Propyl group) | 2.5 - 3.5 | Triplet/Multiplet |

| -CH2- (Propyl group) | 1.5 - 2.0 | Multiplet |

| -CH3 (Propyl group) | 0.8 - 1.2 | Triplet |

| -NH2 | Broad signal, variable | Singlet |

| -COOH | Broad signal, variable | Singlet |

Capillary Electrophoresis and Microfluidic Systems for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and polar molecules like "this compound." mdpi.com CE separates analytes based on their charge-to-size ratio in an electric field. This technique requires very small sample volumes and can provide rapid analyses. creative-proteomics.com For amino acid-like compounds, the pH of the background electrolyte is a critical parameter, as it determines the charge state of the analyte and thus its migration behavior. nih.gov

Detection in CE can be achieved using UV-Vis absorbance, but coupling CE with mass spectrometry (CE-MS) provides significantly higher sensitivity and selectivity. nih.gov Microfluidic systems, or "lab-on-a-chip" devices, integrate separation and detection steps onto a small chip, offering advantages of speed, reduced reagent consumption, and potential for high-throughput analysis.

Hyphenated Techniques for Trace Analysis and Metabolite Identification (in in vitro or animal models)

The identification of metabolites of "this compound" in biological matrices from in vitro or animal studies is crucial for understanding its metabolic fate. nih.gov This requires highly sensitive and selective analytical techniques capable of detecting and identifying trace levels of metabolites in complex biological fluids.

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is the cornerstone of modern metabolite identification studies. mdpi.com By comparing the metabolite profiles of control and treated samples, potential metabolites can be identified based on their accurate mass and isotopic patterns. Subsequent MS/MS fragmentation analysis provides structural information to elucidate the nature of the metabolic transformation (e.g., oxidation, glucuronidation, sulfation).

In silico prediction tools can be used to anticipate likely sites of metabolism on the "this compound" molecule, guiding the search for specific metabolites in the experimental data. mdpi.com The synthesis of suspected metabolite standards can then be used to confirm their identity by comparing their chromatographic and mass spectrometric behavior with the experimentally observed metabolites.

Future Directions and Emerging Research Avenues for 3 Amino 2 Dipropylamino Isonicotinic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Amino-2-(dipropylamino)isonicotinic acid will likely focus on the development of novel and sustainable methodologies. Current synthetic routes for similar amino-substituted isonicotinic acid derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to explore more eco-friendly approaches, such as C-H activation, flow chemistry, and biocatalysis. These advanced synthetic strategies could offer higher yields, improved purity, and a reduced environmental footprint. The use of earth-abundant metal catalysts in cross-coupling reactions to construct the substituted pyridine (B92270) core is another promising area of investigation.

| Synthetic Methodology | Potential Advantages |

| C-H Activation | Reduces the need for pre-functionalized starting materials, leading to more atom-economical syntheses. |

| Flow Chemistry | Allows for safer, more scalable, and highly controlled reactions with improved reproducibility. |

| Biocatalysis | Utilizes enzymes to perform specific chemical transformations under mild conditions, offering high selectivity and sustainability. |

Development of Advanced Theoretical Models for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in elucidating the properties and potential applications of this compound. The development of advanced theoretical models will enable the prediction of its physicochemical properties, such as solubility, pKa, and conformational preferences. nih.gov Density functional theory (DFT) calculations can provide insights into its electronic structure and reactivity, guiding the design of new synthetic routes and the prediction of potential biological targets. nih.gov Furthermore, molecular dynamics simulations could be employed to model its interactions with biomolecules, offering a virtual screening platform to identify promising therapeutic applications. nih.gov

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

A significant future research direction will be the identification of novel biological targets and the elucidation of the mechanistic pathways through which this compound exerts its effects. Given that derivatives of isonicotinic acid have shown activity against a range of biological targets, including enzymes and receptors, it is plausible that this compound could exhibit interesting pharmacological properties. nih.gov High-throughput screening of compound libraries against diverse biological targets will be a key strategy. nih.gov Once a target is identified, detailed mechanistic studies, including enzymology, structural biology, and cell-based assays, will be crucial to understand its mode of action.

Integration with High-Throughput Screening Platforms for Mechanistic Probes

The integration of this compound with high-throughput screening (HTS) platforms represents a powerful approach to uncover its biological functions and identify its molecular targets. nih.gov By screening the compound against large libraries of proteins, cells, or even whole organisms, researchers can rapidly identify potential "hits." dovepress.com These initial findings can then be followed up with more detailed studies to validate the targets and understand the underlying mechanisms. This compound could also be used as a starting point for the development of more potent and selective chemical probes to study specific biological processes. nih.govnih.gov

| Screening Platform | Application |

| Protein-based HTS | Identifies direct binding partners and potential enzymatic inhibition. |

| Cell-based HTS | Assesses phenotypic changes and effects on cellular pathways. |

| Whole-organism HTS | Evaluates the compound's effects in a complex biological system. |

Potential as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound, including its substituted pyridine core and amino acid functionality, make it a potentially valuable building block for the synthesis of more complex molecules. nih.govcymitquimica.com Its carboxylic acid and amino groups provide convenient handles for further chemical modifications, allowing for its incorporation into peptides, natural product analogues, and other biologically active compounds. researchgate.netnih.gov The development of efficient methods to incorporate this building block into diverse molecular scaffolds will be a key area of future research. researchgate.net

Application as a Mechanistic Probe in Chemical Biology Research

Beyond its potential therapeutic applications, this compound could serve as a valuable mechanistic probe in chemical biology research. youtube.com By attaching fluorescent tags or other reporter groups, researchers could use this molecule to visualize and study specific biological processes in living cells. Its ability to potentially interact with specific proteins could be exploited to develop probes for target engagement and validation studies. The development of photoaffinity-labeled derivatives could enable the covalent labeling and identification of its binding partners in a complex biological milieu.

Q & A

Q. What methodologies enable the detection of chiral impurities in synthesized batches of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.